2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(3-fluorophenyl)acetamide
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Description
Scientific Research Applications
Synthesis and Pharmacological Potential
Research on spiropiperidine and triazaspirodecanone derivatives highlights the synthetic versatility and potential pharmacological applications of compounds with complex spirocyclic and heterocyclic structures. These compounds are often explored for their binding affinities to various receptors and their potential as therapeutic agents in treating diseases.
Tachykinin NK2 Receptor Antagonists : Spiropiperidine derivatives have been investigated for their potent and selective antagonism of the tachykinin NK2 receptor, suggesting potential applications in treating respiratory diseases like asthma and bronchoconstriction (Smith et al., 1995).
ORL1 (orphanin FQ/nociceptin) Receptor Agonists : Compounds structurally similar to the query chemical have been identified as high-affinity ligands for the human ORL1 receptor. This research underscores the therapeutic potential of these compounds in modulating pain perception and developing new pain management strategies (Röver et al., 2000).
Antiviral and Antimicrobial Activity : The spirothiazolidinone scaffold, akin to the structure of the query compound, demonstrates significant antiviral and antimicrobial activities. This indicates the potential of such compounds in developing new classes of antiviral and antimicrobial agents (Apaydın et al., 2020).
Antipsychotic Profiles : Research into similar compounds has shown promising antipsychotic profiles in pharmacological test models, suggesting potential applications in treating psychiatric disorders (Wise et al., 1985).
Anticonvulsant Activity : Derivatives of azaspirodecanone have been synthesized and tested for their anticonvulsant activity, indicating their potential in developing treatments for epilepsy and seizure disorders (Obniska et al., 2006).
Properties
IUPAC Name |
2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(3-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3/c23-17-7-4-8-18(13-17)24-19(28)15-27-20(29)22(25-21(27)30)9-11-26(12-10-22)14-16-5-2-1-3-6-16/h1-8,13H,9-12,14-15H2,(H,24,28)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGHLPWBYANFRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CC(=O)NC3=CC(=CC=C3)F)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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